![molecular formula C39H33N3O B14781320 N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound that features a unique structure combining benzhydryl and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide typically involves multiple steps:
Formation of the Benzhydryl Indole Moiety: The initial step involves the synthesis of the benzhydryl indole intermediate.
Methylation: The next step involves the methylation of the indole ring at the 5’ position. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the benzhydryl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring. Reagents such as bromine or chlorine can be used for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of benzhydryl alcohol derivatives.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anticancer or antimicrobial agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Research: It can be used as a probe to study indole-related biochemical pathways.
Wirkmechanismus
The mechanism of action of N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and benzhydryl moieties. These interactions can modulate biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2’-Benzhydryl-1H-indol-2-yl)methyl)phenyl)acetamide
- N-(2-((2’-Benzhydryl-5’-methyl-1H-indol-2-yl)methyl)phenyl)acetamide
Uniqueness
The presence of both benzhydryl and indole moieties in N-(2-((2’-Benzhydryl-5’-methyl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide provides a unique combination of chemical properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C39H33N3O |
|---|---|
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
N-[2-[[3-(2-benzhydryl-5-methyl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C39H33N3O/c1-25-21-22-34-31(23-25)38(39(42-34)36(27-13-5-3-6-14-27)28-15-7-4-8-16-28)37-30-18-10-12-20-33(30)41-35(37)24-29-17-9-11-19-32(29)40-26(2)43/h3-23,36,41-42H,24H2,1-2H3,(H,40,43) |
InChI-Schlüssel |
PTZSZYWTSDDRFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=C(NC4=CC=CC=C43)CC5=CC=CC=C5NC(=O)C)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


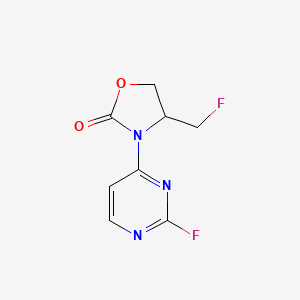
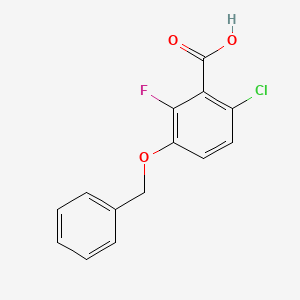
![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
![(3E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{[(3-hydroxynaphthalen-2-YL)formamido]imino}butanamide](/img/structure/B14781279.png)
![8-Bromo-1-(2-methoxypropyl)-3-methylimidazo[4,5-c]quinolin-2-one](/img/structure/B14781287.png)
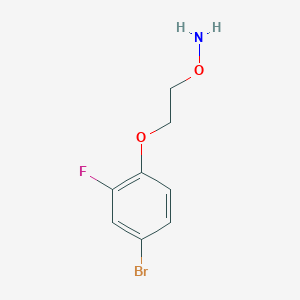
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
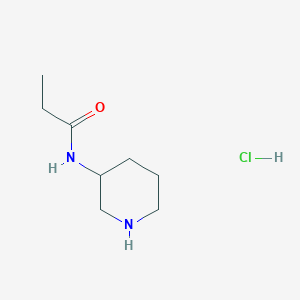
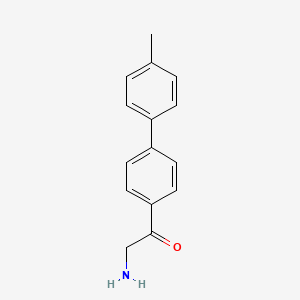
![2-amino-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14781322.png)

